Compound Description: SB-772077-B is an aminofurazan-based Rho kinase inhibitor. It displays potent inhibitory activity against Rho kinase enzymatic activity with an IC50 value of 5.6 nM for recombinant human ROCK1. [] This compound exhibits anti-inflammatory properties by blocking the production of inflammatory cytokines like interleukin-6 and tumor necrosis factor-α in lipopolysaccharide-stimulated monocytes. [] Additionally, it induces vasorelaxation in preconstricted rat aorta (IC50 of 39 nM) and effectively reduces systemic blood pressure in spontaneously hypertensive rats and DOCA salt-induced hypertensive rats when administered orally. []
Compound Description: GSK269962A is another aminofurazan-based Rho kinase inhibitor. Similar to SB-772077-B, it potently inhibits ROCK1 enzymatic activity with an IC50 of 1.6 nM and demonstrates good selectivity over other serine/threonine kinases. [] It also shares the anti-inflammatory and vasodilatory effects of SB-772077-B, effectively reducing blood pressure in spontaneously hypertensive rats upon oral administration. []
Relevance: GSK269962A also shares the 1,2,5-oxadiazol-3-amine core structure with N,2-dimethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-[(pyridin-3-ylmethyl)amino]benzamide and is categorized as an aminofurazan-based compound. [] These structural similarities may result in some overlapping biological profiles.
Compound Description: This compound is a potent inhibitor of platelet-derived growth factor receptor (PDGF) tyrosine kinase. [, ] It is particularly valuable in the treatment of diseases induced by angiotensin II, including hypertension and other associated complications. [, ]
Relevance: N-{5-[4-(4-methyl-piperazino-methyl)-benzoylamido]-2-methylphenyl}-4-(3-pyridyl)-2-pyrimidine-amine and N,2-dimethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-[(pyridin-3-ylmethyl)amino]benzamide both feature a pyridin-3-yl group and a benzamide moiety within their structures. [, ] This structural similarity might indicate potential commonalities in their binding interactions with certain targets, although they exhibit different primary biological activities.
Almorexant
Compound Description: Almorexant is a dual antagonist of orexin receptors OX1 and OX2, showing efficacy in promoting sleep in animals and humans. [, ] It demonstrates a non-competitive and long-lasting pseudo-irreversible antagonism at OX2 due to its slow dissociation rate from the receptor. []
Relevance: While structurally dissimilar, almorexant is relevant to N,2-dimethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-[(pyridin-3-ylmethyl)amino]benzamide due to their shared target of G protein-coupled receptors (GPCRs). [, ] Understanding the binding interactions and pharmacological properties of almorexant, especially its unique interaction with OX2, might offer insights into optimizing the target specificity and pharmacokinetic profile of N,2-dimethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-[(pyridin-3-ylmethyl)amino]benzamide if it targets a GPCR.
Compound Description: EMPA acts as a selective antagonist of the orexin receptor OX2. [, ] It is noteworthy for its ability to completely block the potentiation of basal firing frequency induced by orexin-A in rat ventral tegmental area dopaminergic neurons. []
Relevance: Similar to almorexant, EMPA, despite structural differences, provides valuable insight into selective targeting of OX2 receptors. [, ] This knowledge could be helpful in designing analogs of N,2-dimethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-[(pyridin-3-ylmethyl)amino]benzamide with enhanced selectivity for specific GPCR subtypes if that is its intended target.
Compound Description: Chidamide is an orally administered, subtype-selective histone deacetylase inhibitor (HDACi). [, ] It was the first HDACi approved in China for treating relapsed and refractory peripheral T cell lymphoma. []
Relevance: Chidamide and N,2-dimethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-[(pyridin-3-ylmethyl)amino]benzamide share the presence of a pyridin-3-yl group and a benzamide core structure. [] While their primary biological activities differ, this structural similarity might suggest shared properties in terms of their pharmacokinetic profile or interaction with specific protein binding sites.
Venetoclax
Compound Description: Venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor, is used for treating hematologic malignancies. [] It undergoes extensive hepatic metabolism, primarily through oxidation on the dimethyl cyclohexenyl moiety followed by sulfation and/or nitro reduction. [] Notably, a unique metabolite, M27, is formed by CYP3A4-mediated oxidation and cyclization, representing a significant portion of the drug-related material in circulation. []
Relevance: Although structurally distinct, venetoclax is relevant because both compounds are ultimately metabolized in the liver. [] Understanding the metabolic pathways and major metabolites of venetoclax, especially its disproportionate human metabolite M27, may be valuable in predicting the potential metabolic fate of N,2-dimethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-[(pyridin-3-ylmethyl)amino]benzamide in humans.
Compound Description: GSK923295 is a potent and selective inhibitor of centromere-associated protein E (CENP-E). [] Developed from a high-throughput screening hit, it has demonstrated broad antitumor activity in vivo and is currently undergoing clinical trials in humans. []
Relevance: While structurally diverse, both GSK923295 and N,2-dimethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-[(pyridin-3-ylmethyl)amino]benzamide contain a benzamide moiety. [] This shared structural feature, although not extensive, may still offer insight into potential commonalities in their physicochemical properties or interactions with protein binding sites.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.